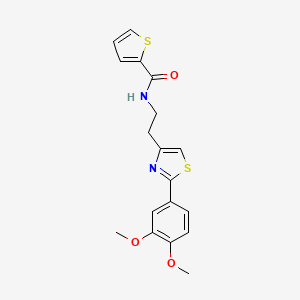

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 2-position and an ethyl linker connecting the thiazole to a thiophene-2-carboxamide moiety.

For instance, thiazole carboxamides are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., thiophene-2-carboxylic acid) and amine-functionalized thiazoles. highlights the use of coupling reagents like HATU for amide bond formation between thiazole intermediates and amines . Similarly, demonstrates the coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines under mild conditions . These methods could be adapted for the target compound by substituting the nitro group with a methoxy-substituted phenyl ring.

Structural Significance: The 3,4-dimethoxyphenyl group is a notable feature, as methoxy substituents are known to enhance lipid solubility and modulate receptor binding .

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-22-14-6-5-12(10-15(14)23-2)18-20-13(11-25-18)7-8-19-17(21)16-4-3-9-24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZYTRQCHSMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit potent anticancer properties. For instance, derivatives of thiadiazole have shown effectiveness against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). The mechanisms of action include:

- Inhibition of RNA and DNA synthesis.

- Targeting key kinases involved in tumorigenesis.

- Inducing apoptosis in cancer cells .

A study highlighted that specific thiadiazole derivatives demonstrated significant cytotoxicity compared to standard treatments like cisplatin, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide have been evaluated for antimicrobial properties. These studies often utilize in vitro assays against a range of bacterial and fungal strains. For example:

- A series of thiadiazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The results indicated that certain derivatives could serve as lead compounds for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the thiazole ring through cyclization.

- Introduction of the thiophene moiety via electrophilic substitution.

- Functionalization at the amide position to enhance biological activity .

Case Study 1: Anticancer Screening

In a recent study, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for anticancer activity against HepG-2 and A-549 cell lines. The most potent compound showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against various pathogens. The results demonstrated that specific compounds exhibited high levels of inhibition against both bacterial and fungal strains, suggesting their utility in treating infections resistant to current therapies .

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of thiazole and thiophene derivatives. Below is a detailed comparison of its structural and functional attributes against key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Thiophene Carboxamides

Key Observations:

Substituent Impact on Activity :

- The nitro group in nitrothiophene carboxamides (e.g., ) confers antibacterial activity but may reduce metabolic stability compared to the target compound’s methoxy groups .

- Fluorine substituents (e.g., 3,4-difluorophenyl in Compound 11) enhance electronegativity and binding affinity but may increase synthesis complexity .

Synthesis Efficiency: The high purity (99.05%) of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide contrasts with the 42% purity of its trifluoromethyl analog, suggesting substituent-dependent reaction optimization challenges .

Structural Analogues :

- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) shares the 3,4-dimethoxyphenethyl moiety but replaces the thiophene-thiazole system with a benzamide. This difference likely alters pharmacokinetics, as benzamides are more lipophilic but less conformationally flexible .

Crystallographic Insights: and describe a related compound with a 3,4-dimethoxyphenyl group and an ethyl-carbamoylpropyl chain. Its monoclinic crystal structure (space group P21/c) reveals intermolecular hydrogen bonding involving water molecules, which could stabilize the target compound’s solid-state form .

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazole ring : Known for its role in various biological activities.

- Thiophene moiety : Contributes to the electronic properties and reactivity.

- Methoxy-substituted phenyl group : Enhances lipophilicity and biological interactions.

The general formula can be represented as follows:

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with thiazole and thiophene rings have shown promising results against various bacterial strains. For instance, derivatives have been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Anti-inflammatory Properties : The compound may interact with cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory pathways. In vitro studies have reported IC50 values indicating moderate inhibition of these enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Methoxy Substitution : The presence of two methoxy groups at the 3 and 4 positions on the phenyl ring enhances electron donation, potentially increasing binding affinity to biological targets .

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring significantly affect antimicrobial potency and selectivity against different pathogens .

Case Studies

-

Antimicrobial Evaluation :

A study evaluated a series of thiazole derivatives, including this compound. The findings indicated that this compound exhibited notable antimicrobial properties against a panel of bacteria, with specific derivatives showing enhanced efficacy compared to others . -

Anti-inflammatory Studies :

In a comparative analysis, compounds similar to this compound demonstrated significant inhibition of COX enzymes. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiazole + Thiophene + Methoxy groups | Antimicrobial, Anti-inflammatory | Dual methoxy groups enhance activity |

| Ethyl 2-(2-(3-methoxyphenyl)thiazol-4-yl)acetate | Similar thiazole structure | Moderate antibacterial | Single methoxy group reduces activity |

| 4-(2-Bromoethyl)-N-(3-methoxyphenyl)thiazol-2-amines | Thiazole + Bromine substitution | Variable antimicrobial | Bromine enhances reactivity |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide?

The synthesis involves multi-step reactions to construct the thiazole and thiophene-carboxamide moieties. Key steps include:

- Thiazole ring formation : Cyclization of 3,4-dimethoxyphenyl-substituted thiourea derivatives with α-halo ketones under reflux conditions (e.g., DMF or ethanol at 80–100°C) .

- Ethyl linker introduction : Alkylation of the thiazole nitrogen using bromoethyl intermediates in anhydrous solvents (e.g., dichloromethane) with catalytic K₂CO₃ .

- Thiophene-2-carboxamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using HATU/DIPEA) and reaction with the ethylamine intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm for thiophene and thiazole rings), methoxy groups (δ ~3.8 ppm), and ethyl linker protons (δ 2.6–3.4 ppm) confirm connectivity .

- ¹³C NMR : Signals for carbonyl carbons (δ ~165 ppm) and quaternary carbons in heterocycles (δ 120–150 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or nitro groups) to evaluate electronic effects .

- Linker optimization : Test ethyl vs. propyl or rigid spacers (e.g., propargyl) to assess flexibility’s role in target binding .

- Bioisosteric replacement : Replace thiophene with furan or benzene to study heterocycle contributions .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities to targets like EGFR or tubulin .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Mechanistic follow-up :

- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm target engagement .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays .

- In silico modeling : Compare compound conformers in different solvent environments (e.g., water vs. DMSO) using DFT calculations to explain solubility-driven discrepancies .

Q. What strategies mitigate synthetic challenges like low yields in amide coupling?

- Activation optimization : Compare coupling reagents (e.g., HATU vs. EDCI/HOBt) for carboxylate activation efficiency .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to improve solubility .

- Microwave-assisted synthesis : Apply controlled microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

- In-situ monitoring : Use TLC or inline IR to detect intermediate formation and adjust stoichiometry .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Thiazole formation | DMF, 90°C, 12 h | 65 | |

| 2 | Alkylation | DCM, K₂CO₃, rt, 6 h | 72 | |

| 3 | Amide coupling | HATU, DIPEA, DMF, 24 h | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.